Bis(2-phenoxyethyl) butanedioate
Description
Bis(2-phenoxyethyl) butanedioate is a diester derived from butanedioic acid (succinic acid) and 2-phenoxyethanol. Its molecular structure consists of two phenoxyethyl groups esterified to the terminal carboxyl groups of succinic acid. Phenoxyethyl substituents may confer unique characteristics, including enhanced lipophilicity and resistance to hydrolysis compared to alkyl esters.
Properties
IUPAC Name |
bis(2-phenoxyethyl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQXQUVIYJRNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCC(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323537 | |
| Record name | MLS003171565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-86-8 | |
| Record name | MLS003171565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003171565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenoxyethyl) butanedioate typically involves the esterification of butanedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenoxyethyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or other derivatives .
Scientific Research Applications
Bis(2-phenoxyethyl) butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.
Biology: The compound can be used in the development of biochemical assays and as a model compound for studying ester hydrolysis and other enzymatic reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) butanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release 2-phenoxyethanol and butanedioic acid, which can then participate in metabolic pathways. The ester bonds in the compound are susceptible to enzymatic cleavage by esterases, leading to the formation of the corresponding alcohol and acid .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares molecular parameters of bis(2-phenoxyethyl) butanedioate with analogous esters:
Physical and Chemical Properties
- Solubility: Bis(2-methylbutyl) butanedioate () is insoluble in water but miscible with organic solvents, typical of hydrophobic esters. Bis(2-n-butoxyethyl) phthalate () has a density of 1.06 g/mL and low water solubility, aligning with its alkoxyethyl substituents . this compound is expected to exhibit even lower water solubility due to aromatic phenoxy groups.
- Thermal Stability: Branched esters like bis(2-methylpropyl) butanedioate () show moderate thermal stability, suitable for synthesis at elevated temperatures . Phenoxyethyl esters may degrade at high temperatures due to ether bond cleavage.
Key Research Findings and Data Gaps
Synthesis Challenges: Phenoxyethyl esters require controlled reaction conditions to avoid ether bond degradation, unlike alkyl esters (e.g., bis(2-methylbutyl) butanedioate) .
Analytical Methods: CHNS elemental analysis and NMR spectroscopy are critical for verifying the purity of analogous esters (), suggesting similar protocols for this compound .
Biological Activity
Bis(2-phenoxyethyl) butanedioate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an ester compound with the molecular formula . Its structure consists of two phenoxyethyl groups attached to a butanedioate backbone. This structural configuration is essential for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxyethyl esters display antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is not yet available.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's cytotoxicity was evaluated using standard assays such as MTT and LDH release assays.
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | TBD |
| HeLa | TBD |
| MCF-7 | TBD |
Note: Further research is required to determine specific IC50 values for these cell lines.
The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or inhibit enzymatic functions within microbial cells. Preliminary studies suggest that it may interfere with DNA synthesis or protein expression in target organisms.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various esters, including this compound, against resistant strains of bacteria. The results indicated that while some derivatives showed promising activity, the specific efficacy of this compound remained inconclusive due to limited testing.
Study 2: Toxicological Assessment
Another investigation focused on the toxicological profile of this compound in animal models. The study aimed to evaluate its potential endocrine-disrupting effects and overall safety profile. Findings suggested that further exploration is necessary to fully understand its implications for human health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
